molecular formula CKNSe B1582493 Potassium selenocyanate CAS No. 3425-46-5

Potassium selenocyanate

Cat. No.: B1582493
CAS No.: 3425-46-5
M. Wt: 144.09 g/mol
InChI Key: KYEKHFSRAXRJBR-UHFFFAOYSA-M
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Description

It is a crystalline solid that is highly soluble in water, ethanol, dimethyl formamide, hexamethylphosphoramide, acetonitrile, and methanol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Potassium selenocyanate, also known as Selenocyanic acid, potassium salt, is a versatile compound that interacts with a variety of cellular and metabolic targets . It serves as a source of Se 0, for example, in its reaction with triphenylphosphine to give triphenylphosphine selenide .

Mode of Action

The interaction of this compound with its targets involves the formation of new C–Se bonds . This process is facilitated by the oxidative C–H selenocyanation of (hetero)aromatic compounds using this compound as a selenocyanating agent .

Biochemical Pathways

This compound affects various biochemical pathways. It is an effective means of preparing a variety of aromatic and heteroaromatic selenocyanates, which are extremely versatile synthetic precursors of selenium-containing compounds, such as selenols, seleninic acids, selenides, diselenides, and trifluoromethyl selenides .

Pharmacokinetics

This compound is a hygroscopic white solid that is soluble in water . This property influences its absorption, distribution, metabolism, and excretion (ADME) properties, and impacts its bioavailability. It decomposes in air to red selenium and potassium cyanide , which may affect its stability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been deeply studied for its chemopreventive and anticancer activity . These compounds generally show antiproliferative or cytotoxic activity, although certain ones are potent antioxidant agents .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. It is air-sensitive and decomposes in air to red selenium and potassium cyanide . Therefore, its storage and handling conditions can significantly impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Selenocyanic acid, potassium salt plays a significant role in biochemical reactions due to its redox-active properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a selenylating agent to prepare stereoselective selenoglycosides and selenium-linked disaccharides . These interactions often involve the formation of covalent bonds between the selenium atom in the compound and the target biomolecule, leading to changes in the biochemical properties and activities of the latter.

Cellular Effects

Selenocyanic acid, potassium salt has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox-active nature allows it to participate in oxidative stress responses, potentially modulating the activity of antioxidant enzymes and influencing the expression of genes involved in stress responses . Additionally, its interactions with cellular proteins can lead to alterations in metabolic pathways and energy production.

Molecular Mechanism

At the molecular level, selenocyanic acid, potassium salt exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of selenocyanic acid, potassium salt can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that selenocyanic acid, potassium salt is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, including potential toxic effects at high concentrations .

Dosage Effects in Animal Models

The effects of selenocyanic acid, potassium salt vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways . At high doses, it can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced, leading to toxicity and potential organ damage .

Metabolic Pathways

Selenocyanic acid, potassium salt is involved in several metabolic pathways, including those related to oxidative stress and energy production. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, the compound can modulate the activity of enzymes in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids and other secondary metabolites .

Transport and Distribution

The transport and distribution of selenocyanic acid, potassium salt within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, potassium transporters play a crucial role in the uptake and distribution of the compound, ensuring its proper localization within the cell . This distribution is essential for the compound’s biological activity and its effects on cellular function.

Subcellular Localization

Selenocyanic acid, potassium salt is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is critical for the compound’s activity and function, as it allows it to interact with specific biomolecules and participate in localized biochemical reactions .

Preparation Methods

Potassium selenocyanate can be synthesized through the eutectic reaction of selenium and pure potassium cyanide. The reaction can also occur in hot water or ethanol :

Se+KCNKSeCN\text{Se} + \text{KCN} \rightarrow \text{KSeCN} Se+KCN→KSeCN

the reaction of selenocyanate ion with alcohol produces malodorous alkyl selenocyanate, making the reaction in ethanol less favorable .

Chemical Reactions Analysis

Potassium selenocyanate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like sodium borohydride (NaBH₄) for reduction. The major products formed from these reactions are selenium dioxide, potassium cyanate, elemental selenium, and alkyl selenocyanates .

Comparison with Similar Compounds

Potassium selenocyanate can be compared with other similar compounds such as:

    Potassium thiocyanate (KSCN): Similar in structure but contains sulfur instead of selenium.

    Sodium selenocyanate (NaSeCN): Similar in structure but contains sodium instead of potassium.

    Potassium cyanate (KOCN): Contains oxygen instead of selenium.

The uniqueness of selenocyanic acid, potassium salt lies in its selenium content, which imparts distinct chemical properties and reactivity compared to its sulfur and oxygen analogs .

Properties

IUPAC Name

potassium;selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHNSe.K/c2-1-3;/h3H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKHFSRAXRJBR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[Se-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CKNSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5749-48-4 (Parent)
Record name Selenocyanic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0063020
Record name Potassium selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3425-46-5
Record name Selenocyanic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenocyanic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium selenocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium selenocyanate

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